1-Cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H14F2N2O2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
1-cyclohexyl-5-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H14F2N2O2/c12-10(13)9-8(11(16)17)6-14-15(9)7-4-2-1-3-5-7/h6-7,10H,1-5H2,(H,16,17) |
InChI Key |
OBUVRGMHTKURAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)C(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the cyclocondensation of cyclohexyl hydrazine with 4,4-difluoro-1,3-diketones (e.g., ethyl 4,4-difluoroacetoacetate) under acidic or basic conditions. The diketone reacts with the hydrazine to form the pyrazole ring, followed by hydrolysis of the ester to the carboxylic acid.
Example Protocol
Regioselectivity Challenges
Regioselectivity depends on the electronic effects of the difluoromethyl group. The 5-position is favored due to the electron-withdrawing nature of CF2H, directing cyclization to form the desired isomer.
Copper-Mediated Difluoromethylation of Pyrazole Intermediates
Two-Step Synthesis via Diazonium Salts
A novel approach involves diazotization of 3-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate followed by copper-catalyzed difluoromethylation.
Step 1: Diazotization
3-Amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is treated with tert-butyl nitrite and fluoroboric acid in DMF at 0°C to form the diazonium salt.
Step 2: Difluoromethylation
The diazonium salt reacts with (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of CuSCN (20 mol%) and CsF (1.5 equiv) at room temperature.
Yield : 67% for ethyl ester intermediate; subsequent hydrolysis achieves >95% purity.
Advantages
- No isomer formation due to precise C–H difluoromethylation.
- Mild conditions avoid decomposition of acid-sensitive groups.
Hydrolysis of Ester Precursors
Methyl Ester Hydrolysis
Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate (CAS 1443285-65-1) is hydrolyzed using LiOH or NaOH in aqueous methanol.
Conditions :
Industrial-Scale Optimization
Patent CN116178265A highlights a one-pot process using catalytic NaOH in a biphasic system (toluene/water) to enhance yield and reduce waste.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Industrial Feasibility |
|---|---|---|---|---|
| Cyclocondensation | Cyclohexyl hydrazine, diketone | 65–72 | 90–95 | Moderate |
| Copper Difluoromethylation | TMSCF2H, CuSCN | 67 | >99 | High (no isomers) |
| Ester Hydrolysis | LiOH/NaOH | 89–92 | 98–99 | High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Difluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the difluoromethyl group.
Scientific Research Applications
1-Cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at the N1 and C5 positions of the pyrazole ring critically influence molecular properties. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Cyclohexyl vs. Aromatic N1 Substituents: The cyclohexyl group in the target compound and its 4-methoxyphenyl analog () contributes to greater steric bulk compared to smaller substituents like methyl () or 4-fluorobenzyl (). This bulkiness may reduce solubility but enhance binding to hydrophobic targets.
- Difluoromethyl vs. Electron-Donating Groups: The difluoromethyl group at C5 (target compound, ) is electron-withdrawing, contrasting with electron-donating groups like 4-methoxyphenyl (). This difference likely alters reactivity in nucleophilic substitution or cross-coupling reactions.
- Crystallinity and Hydrogen Bonding: The 4-methoxyphenyl analog forms monoclinic crystals (space group P21/c) stabilized by O–H···O and N–H···O hydrogen bonds .
Biological Activity
1-Cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, supported by relevant research findings and data tables.
- Chemical Name : 1-Cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- CAS Number : 1498748-48-3
- Molecular Formula : C12H16F2N2O2
- Molecular Weight : 258.26 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, aminopyrazole derivatives have shown promising results against various cancer cell lines:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HepG2 (liver) | 54.25 | |
| HeLa (cervical) | 38.44 | |
| NCI-H23 (lung) | >90 | |
| HCT-15 (colon) | >90 |
These results suggest that the compound may inhibit cell proliferation, particularly in cancerous cells, while showing minimal toxicity to normal fibroblasts.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce the release of pro-inflammatory cytokines. For example, a related pyrazole derivative exhibited an inhibition value of 97.7% in LPS-stimulated TNF-alpha release at a concentration of 10 mM, indicating strong anti-inflammatory potential .
Antioxidant Activity
Antioxidant activity has been assessed through various assays, including ABTS and FRAP tests. Some derivatives of pyrazole compounds have shown pronounced antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant capabilities are attributed to the structural features of the pyrazole ring and the presence of difluoromethyl groups that may enhance electron donation .
The biological activity of 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid may be linked to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Docking studies suggest that it may bind effectively to cyclooxygenase-2 (COX-2), a well-known target in cancer therapy, which could explain its antiproliferative effects .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including those structurally related to 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. The study highlighted the importance of substituents at various positions on the pyrazole ring in modulating biological activity. It was found that certain modifications could enhance selectivity and potency against specific cancer types while reducing side effects on normal cells .
Q & A
Q. Advanced Structural Characterization
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 12.07 Å, b = 12.72 Å, c = 11.77 Å, β = 118.7°) confirm the planar pyrazole ring and spatial arrangement of substituents. Hydrogen bonding between the carboxylic acid group and adjacent molecules stabilizes the crystal lattice .
- Spectroscopy :
What computational methods are used to predict the electronic properties and reactivity of this compound?
Theoretical Investigations
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular electrostatic potential (MEP) and frontier orbitals. Key findings:
- HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity suitable for further functionalization .
- Electrostatic Potential : Negative charge localized at the carboxylic oxygen, suggesting nucleophilic attack sites .
Software : Gaussian 09 or ORCA for geometry optimization; Multiwfn for MEP visualization .
How do steric effects from the cyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Reactivity Analysis
The bulky cyclohexyl substituent at N1 introduces steric hindrance, reducing accessibility to the pyrazole C5 position. For example:
- Electrophilic Aromatic Substitution : Reactions at C5 are disfavored due to steric shielding, directing reactivity toward the difluoromethyl or carboxylic acid groups .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and aryl boronic acids in degassed DMF/H₂O (3:1) to overcome steric limitations .
What are the stability considerations for this compound under varying pH and storage conditions?
Q. Basic Stability Profiling
- pH Sensitivity : The carboxylic acid group undergoes deprotonation above pH 4.5, forming a carboxylate anion with increased solubility but reduced thermal stability .
- Storage : Stable at room temperature in sealed, dry containers for >12 months. Degradation products (e.g., decarboxylated derivatives) form at >80°C or under prolonged UV exposure .
How can discrepancies in biological activity data for this compound be rationalized across different assay systems?
Advanced Data Interpretation
Contradictory bioactivity results (e.g., enzyme inhibition vs. cellular assays) may arise from:
- Solubility : Poor aqueous solubility (>100 µM in DMSO) leads to aggregation in cell-based assays, reducing apparent potency .
- Metabolic Stability : Cytochrome P450-mediated oxidation of the difluoromethyl group generates reactive intermediates, confounding IC₅₀ measurements .
Mitigation : Use of solubilizing agents (e.g., 0.1% Tween-80) and LC-MS/MS metabolite profiling .
What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
